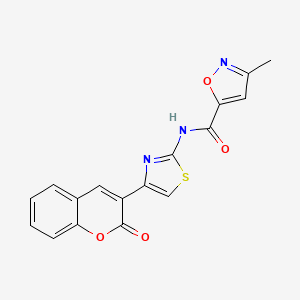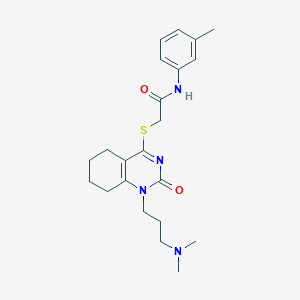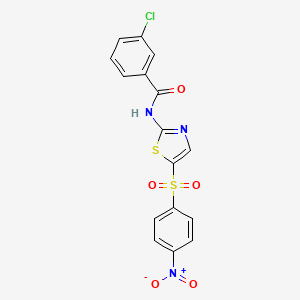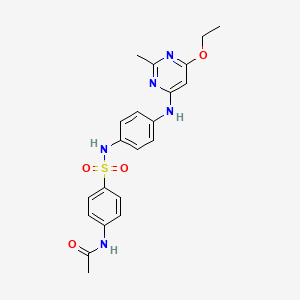![molecular formula C12H19N3O4S B2686861 1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide CAS No. 1902895-21-9](/img/structure/B2686861.png)
1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a benzo[b][1,4]dioxin ring, which is a type of oxygen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring attached to a benzo[b][1,4]dioxin ring via a sulfonamide linkage .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the reactivity of the pyrazole ring, the benzo[b][1,4]dioxin ring, and the sulfonamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could potentially enhance its water solubility .Aplicaciones Científicas De Investigación
Nano Titania-Supported Sulfonic Acid as a Catalyst
- Research Focus : Nano titania-supported sulfonic acid (n-TSA) was explored for its efficiency in producing new derivatives like 1,8-dioxo-octahydroxanthene and tetrahydrobenzo[b]pyran. This research highlights the use of n-TSA as a cost-effective, environmentally friendly, and reusable catalyst, which offers advantages such as reduced reaction time and high activity (Amoozadeh et al., 2018).
Biological Evaluation of Sulfonamide Compounds
- Research Focus : A study evaluated sulfonamide-containing 1,5-diarylpyrazole derivatives for their ability to inhibit cyclooxygenase-2 (COX-2). This research is significant for identifying compounds with potent inhibitory effects and acceptable pharmacokinetic profiles, contributing to the development of clinical treatments for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Synthesis of New Heterocyclic Compounds
- Research Focus : Research aimed at synthesizing new heterocyclic compounds containing a sulfonamido moiety for use as antibacterial agents. This study contributes to the development of compounds with significant antibacterial activity, highlighting the role of sulfonamides in medicinal chemistry (Azab et al., 2013).
Enzyme Inhibitory Potential of Sulfonamides
- Research Focus : The study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. The findings are crucial for understanding the potential of these compounds as inhibitors against specific enzymes like α-glucosidase and acetylcholinesterase, which has implications for treating diseases like diabetes and Alzheimer's (Abbasi et al., 2019).
Microbial Degradation of Sulfonamide Antibiotics
- Research Focus : This study focused on the degradation of sulfamethoxazole and other sulfonamides by Microbacterium sp. strain BR1. Understanding the microbial strategies for eliminating sulfonamide antibiotics is crucial for addressing environmental persistence and antibiotic resistance issues (Ricken et al., 2013).
Antimicrobial Activity of Sulfonamide Derivatives
- Research Focus : Research on the synthesis and antimicrobial activity of novel sulfone-linked bis heterocycles and sulfonamide isoxazolo[5,4-b]pyridines provided insights into the development of new antibacterial agents. These studies contribute to the ongoing search for effective antimicrobial compounds to combat bacterial infections (Padmavathi et al., 2008), (Poręba et al., 2015).
Propiedades
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-15-8-10(7-13-15)20(16,17)14-9-2-3-11-12(6-9)19-5-4-18-11/h7-9,11-12,14H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCGZEZBVUKOUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2CCC3C(C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[({[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2686778.png)
![N-(3-chloro-4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2686779.png)
![7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2686780.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide](/img/structure/B2686784.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)
![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)
![1-(2-bromoallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2686789.png)


![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)
![2-(4-(4-Methoxyphenylsulfonamido)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2686797.png)
